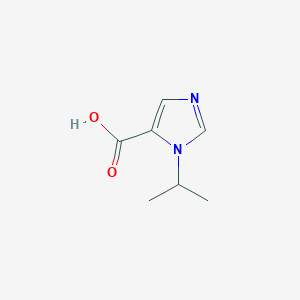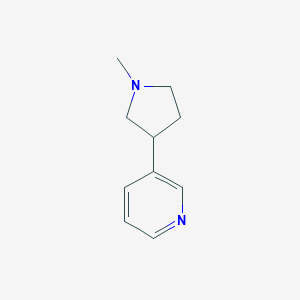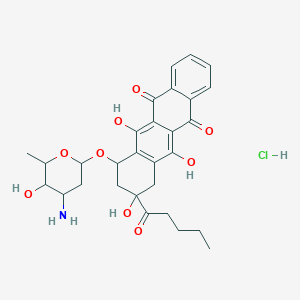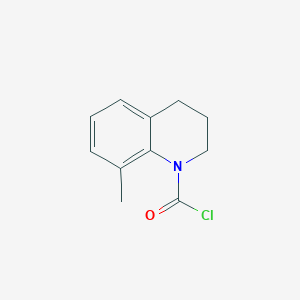
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that belongs to the family of quinoline derivatives. It is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has a wide range of scientific research applications. One of its most significant applications is in medicinal chemistry, where it is used as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism Of Action
The mechanism of action of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it is believed to exert its biological activity by interacting with cellular targets such as enzymes and receptors. For example, it has been reported to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical And Physiological Effects
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active compounds. Additionally, it has been shown to exhibit a wide range of biological activities, making it a valuable tool for drug discovery and development. However, one of the limitations of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Future Directions
There are several future directions for research on 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride. One direction is the synthesis of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of its potential applications in material science, such as the development of fluorescent sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be achieved through various methods. One of the most common methods is the reaction of 8-methylquinoline with phosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the desired product by the addition of thionyl chloride. Other methods include the reaction of 8-methylquinoline with oxalyl chloride and the reaction of 8-methylquinoline with chloroformates.
properties
CAS RN |
103661-43-4 |
|---|---|
Product Name |
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-2-5-9-6-3-7-13(10(8)9)11(12)14/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
WAJBCWMYOGKSPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
synonyms |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-8-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



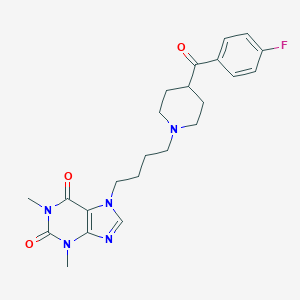
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
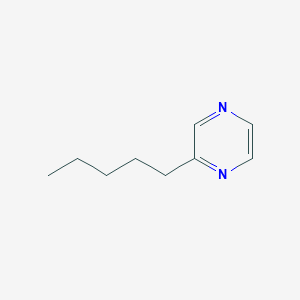

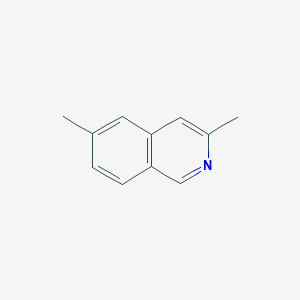

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
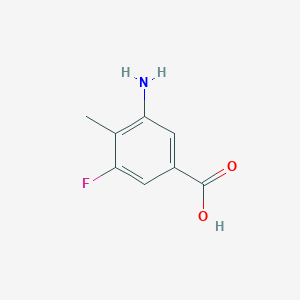
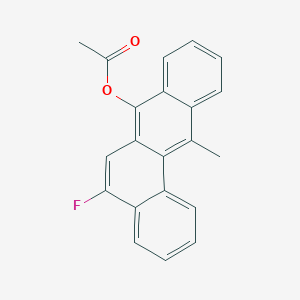
![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
